molecular formula C7H14O B571725 2-Penten-2-ol, 4,4-dimethyl- (9CI) CAS No. 118051-64-2

2-Penten-2-ol, 4,4-dimethyl- (9CI)

Cat. No.: B571725
CAS No.: 118051-64-2
M. Wt: 114.188
InChI Key: XNPOWPOKSOUHCZ-UHFFFAOYSA-N
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Description

Structural Significance and Synthetic Versatility of Unsaturated Branched Alcohols

The structural arrangement of unsaturated branched alcohols is key to their chemical utility. The presence of both a nucleophilic hydroxyl group and an electrophilic double bond within the same molecule allows for a wide array of transformations. These functional groups can react independently or in concert, leading to the formation of diverse molecular architectures. The hydroxyl group is an active site for many reactions, including oxidation, dehydration, and esterification. wikipedia.orggoogle.com

The synthetic versatility of these compounds is demonstrated in their use as intermediates for producing more complex structures. Modern synthetic methods, such as catalytic C–H oxidation, can transform simple unsaturated alcohols into highly versatile intermediates, which in turn provide rapid access to complex targets like differentiated diols and pyrans. acs.org Furthermore, the development of regiodivergent catalysis allows for site-selective functionalization at positions distal to the hydroxyl group, highlighting the advanced synthetic potential of these molecules. nih.gov The reactivity and applications of unsaturated alcohols can be influenced by their specific structure, such as whether they are primary, secondary, or tertiary, and the orientation of the double bond relative to the hydroxyl group. uclan.ac.uk

Key transformations underscoring their versatility include:

Oxidation: Secondary unsaturated alcohols can be oxidized to the corresponding ketones. Tertiary alcohols, like 2-Penten-2-ol, 4,4-dimethyl-, are generally resistant to oxidation under standard conditions, a property that can be exploited in selective synthesis. stackexchange.com

Dehydration: Acid-catalyzed dehydration can eliminate a molecule of water to yield dienes, which are valuable precursors in polymerization and other reactions.

Esterification: Reaction with carboxylic acids produces esters, a class of compounds with applications ranging from fragrances to pharmaceuticals. google.com

Overview of Foundational Research Areas in Pentenol Chemistry

Research into pentenols and related unsaturated alcohols spans several key areas of chemistry. One significant field is the study of their combustion chemistry, as pentanols are considered promising "next-generation" alcohol fuels due to their high energy density. researchgate.net Kinetic modeling studies explore the thermal decomposition and oxidation pathways of various pentanol isomers at different temperatures and pressures, providing fundamental insights into their behavior in internal combustion engines. researchgate.netosti.gov

Another foundational research area is their application as synthetic precursors. The unique combination of functional groups makes them ideal starting materials for synthesizing a variety of organic compounds. For instance, certain pentenols are used as intermediates in the synthesis of derivatives for pharmaceuticals, organic light-emitting diodes, and cosmetics. lookchem.comchemicalbook.com Their reactive hydroxyl group allows for conversion into other functional groups, making them crucial building blocks in multi-step synthetic routes for specialty chemicals. nbinno.com Research also focuses on developing novel catalytic methods to enhance the efficiency and selectivity of reactions involving these alcohols, such as hydroformylation and hydrogenation, to produce valuable aldehydes and other derivatives. wikipedia.org

Compound Data

The following table summarizes key properties of the specific compound 2-Penten-2-ol, 4,4-dimethyl-.

PropertyValue
IUPAC Name (E)-4,4-dimethylpent-2-en-2-ol nih.gov
Molecular Formula C₇H₁₄O nih.gov
Molecular Weight 114.19 g/mol nih.gov
Canonical SMILES C/C(=C\C(C)(C)C)/O nih.gov
InChIKey XNPOWPOKSOUHCZ-AATRIKPKSA-N nih.gov
Structure A tertiary alcohol with a double bond between carbons 2 and 3, and two methyl groups on carbon 4.

Properties

CAS No.

118051-64-2

Molecular Formula

C7H14O

Molecular Weight

114.188

IUPAC Name

4,4-dimethylpent-2-en-2-ol

InChI

InChI=1S/C7H14O/c1-6(8)5-7(2,3)4/h5,8H,1-4H3

InChI Key

XNPOWPOKSOUHCZ-UHFFFAOYSA-N

SMILES

CC(=CC(C)(C)C)O

Synonyms

2-Penten-2-ol, 4,4-dimethyl- (9CI)

Origin of Product

United States

Fundamental Reaction Mechanisms and Kinetics of 2 Penten 2 Ol, 4,4 Dimethyl and Analogs

Mechanistic Elucidation of Addition Reactions to the Alkene Moiety

The double bond in 2-penten-2-ol, 4,4-dimethyl- is susceptible to electrophilic attack, leading to a variety of addition products. The mechanisms of these reactions are dictated by the formation of carbocation intermediates and are influenced by electronic and steric factors.

Electrophilic Addition Pathways and Carbocation Intermediates

Electrophilic addition to an alkene is a fundamental reaction in organic chemistry. slideshare.net In the case of 2-penten-2-ol, 4,4-dimethyl-, the reaction is initiated by the attack of the π electrons of the double bond on an electrophile (E+). This initial step results in the formation of a carbocation intermediate. libretexts.org The stability of this carbocation is a critical factor in determining the reaction pathway. masterorganicchemistry.com

The addition of an electrophile to the double bond of 2-penten-2-ol, 4,4-dimethyl- can theoretically form two different carbocations. However, the formation of the more substituted carbocation is favored. libretexts.org In this specific molecule, the addition of an electrophile to the C-3 position would result in a tertiary carbocation at the C-2 position, which is stabilized by the electron-donating inductive effects of the three attached alkyl groups (a methyl group, a tert-butyl group, and the carbon chain). libretexts.org This tertiary carbocation is significantly more stable than the secondary carbocation that would be formed if the electrophile added to the C-2 position. libretexts.org The stability of carbocations follows the order: tertiary > secondary > primary. libretexts.org

Regioselectivity and Stereoselectivity in Addition Reactions (e.g., Markovnikov's Rule)

The regioselectivity of electrophilic addition reactions to unsymmetrical alkenes is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. utexas.edu In the context of the underlying mechanism, this rule predicts the formation of the more stable carbocation intermediate. libretexts.org For 2-penten-2-ol, 4,4-dimethyl-, the addition of a protic acid (HX) would result in the proton adding to the C-3 carbon, leading to the formation of the more stable tertiary carbocation at C-2. utexas.edu The subsequent attack of the nucleophile (X-) would then occur at the C-2 position. libretexts.org

The stereoselectivity of addition reactions to allylic alcohols can be highly dependent on the reagents and reaction conditions. For instance, in halofunctionalization reactions, such as haloazidation, the stereochemical outcome is influenced by the formation of a halonium ion intermediate. nih.govacs.orgacs.orgnih.gov The subsequent intramolecular or intermolecular attack by a nucleophile can proceed with a high degree of stereocontrol. nih.gov In some cases, the hydroxyl group of the allylic alcohol can act as a directing group, influencing the facial selectivity of the electrophilic attack.

A summary of expected regioselectivity in common addition reactions for an analog, 2-methyl-2-pentene, is presented below.

ReactionReagent(s)Major ProductGoverning Principle
HydrohalogenationHBr2-Bromo-2-methylpentaneMarkovnikov's Rule
HydroiodinationHI2-Iodo-2-methylpentaneMarkovnikov's Rule
Acid-Catalyzed HydrationH₂O, H₂SO₄2-Methyl-2-pentanolMarkovnikov's Rule

This table is based on the reactivity of 2-methyl-2-pentene, a structural analog of 2-penten-2-ol, 4,4-dimethyl-. The presence of the hydroxyl group in 2-penten-2-ol, 4,4-dimethyl- may influence the reaction but the general regiochemical outcome based on carbocation stability is expected to be similar.

Intramolecular Cyclization Mechanisms

The presence of both a double bond and a hydroxyl group within the same molecule allows for the possibility of intramolecular cyclization reactions, particularly under acidic conditions. mdpi.com These reactions are prevalent in the biosynthesis of terpenes, where linear precursors are cyclized into complex ring systems by terpene cyclases. nih.govbeilstein-journals.orgnih.gov The mechanism typically involves the protonation of the double bond to form a carbocation, which is then attacked by the intramolecular hydroxyl group, acting as a nucleophile. mdpi.com

For unsaturated alcohols, the regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by the relative stability of the transition states leading to different ring sizes. The presence of substituents, such as the silyl (B83357) group in some synthetic analogs, has been shown to be crucial for the cyclization to occur and to proceed with high stereoselectivity. mdpi.commdpi.com In certain cases, intramolecular hydroalkoxylation can be catalyzed by various systems, including silane-iodine, to produce cyclic ethers. researchgate.netrsc.org The mechanism can involve the in situ generation of a reactive species that facilitates the cyclization. rsc.org

Reaction Pathways for Functional Group Transformations

The hydroxyl group of 2-penten-2-ol, 4,4-dimethyl- can undergo a variety of transformations, including oxidation and dehydration, each with distinct mechanistic pathways.

Mechanisms of Alcohol Oxidation

As a tertiary allylic alcohol, the oxidation of 2-penten-2-ol, 4,4-dimethyl- presents unique reactivity. While tertiary alcohols are generally resistant to oxidation under standard conditions due to the lack of a hydrogen atom on the carbinol carbon, allylic tertiary alcohols can undergo oxidative transposition. sltchemicals.com

One common method for this transformation is the Babler oxidation, which employs pyridinium (B92312) chlorochromate (PCC). wikipedia.org The mechanism involves the formation of a chromate (B82759) ester, which then undergoes a byjus.combyjus.com-sigmatropic rearrangement. Subsequent oxidation of the rearranged intermediate yields an α,β-unsaturated ketone. wikipedia.orgnrochemistry.com This reaction is synthetically useful for converting tertiary allylic alcohols into enones. wikipedia.org

Another selective oxidizing agent for allylic alcohols is activated manganese dioxide (MnO₂). jove.comyoutube.comcommonorganicchemistry.com The oxidation with MnO₂ is believed to occur on the surface of the reagent and proceeds through a radical mechanism. jove.com The hydroxyl group of the alcohol initially adds to the MnO₂ to form an ester. This is followed by a hydrogen atom transfer from the allylic carbon to an oxygen on the manganese, generating a resonance-stabilized allylic radical and reducing Mn(IV) to Mn(III). Further electron rearrangement leads to the formation of the ketone and Mn(II). jove.com This method is particularly mild and selective for allylic and benzylic alcohols. mychemblog.comresearchgate.net

Oxidizing AgentProposed MechanismProduct Type
Pyridinium Chlorochromate (PCC)Formation of a chromate ester followed by a byjus.combyjus.com-sigmatropic rearrangement and oxidation. wikipedia.orgnrochemistry.comα,β-Unsaturated Ketone
Activated Manganese Dioxide (MnO₂)Adsorption onto the MnO₂ surface followed by a radical mechanism involving Mn(IV) to Mn(III) and Mn(II) reduction. jove.comα,β-Unsaturated Ketone

Dehydration Reaction Mechanisms (E1 and E2 Considerations)

The acid-catalyzed dehydration of alcohols is a common method for the synthesis of alkenes. libretexts.org The mechanism of this elimination reaction, either E1 or E2, is largely dependent on the structure of the alcohol. byjus.comlibretexts.orgchemistrysteps.com

For tertiary alcohols such as 2-penten-2-ol, 4,4-dimethyl-, the dehydration typically proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.orgchemistrysteps.comlibretexts.org The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄), converting it into a good leaving group (water). chemistrysteps.com The departure of the water molecule in the rate-determining step generates a tertiary carbocation. This carbocation is relatively stable due to hyperconjugation and inductive effects from the attached alkyl groups. libretexts.org In a subsequent fast step, a weak base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon, leading to the formation of a new π-bond and yielding an alkene. chemistrysteps.com Due to the potential for rearrangements in carbocation intermediates, a mixture of alkene products can sometimes be formed. chemistrysteps.com

In contrast, primary alcohols typically undergo dehydration via an E2 (elimination, bimolecular) mechanism, as the formation of a primary carbocation is highly unfavorable. libretexts.orgchemistrysteps.com Secondary alcohols can proceed through either an E1 or E2 pathway, or a combination of both, depending on the reaction conditions. byjus.comlibretexts.org For a tertiary alcohol like 2-penten-2-ol, 4,4-dimethyl-, the E1 pathway is strongly favored due to the stability of the tertiary carbocation intermediate. brainly.combrainly.comchegg.com

Nucleophilic Substitution Mechanisms

The structure of 2-Penten-2-ol, 4,4-dimethyl-, being a tertiary allylic alcohol, predisposes it to nucleophilic substitution reactions primarily through an S(_N)1 mechanism. This pathway involves the formation of a carbocation intermediate. libretexts.orglibretexts.org The reaction is initiated by the protonation of the hydroxyl group in an acidic medium, which converts the poor leaving group (OH) into a good leaving group (H(_2)O). libretexts.orglibretexts.org

The subsequent departure of the water molecule results in a tertiary allylic carbocation. This carbocation is stabilized by two key factors: the inductive effect of the three alkyl groups attached to the positive carbon and resonance delocalization of the positive charge across the adjacent carbon-carbon double bond. spcmc.ac.in

This resonance stabilization results in an ambident cation, meaning a nucleophile can attack at more than one site. spcmc.ac.in For the cation derived from 2-Penten-2-ol, 4,4-dimethyl-, the nucleophile can attack at the tertiary carbon (C2) or the other carbon of the former double bond (C3). However, attack at the less sterically hindered carbon is often favored. spcmc.ac.in

While the S(_N)1 pathway is dominant for tertiary allylic alcohols, under specific conditions with a strong nucleophile, an S(_N)2' reaction (bimolecular nucleophilic substitution with allylic rearrangement) can occur. spcmc.ac.in However, for a sterically hindered tertiary substrate like 2-Penten-2-ol, 4,4-dimethyl-, the S(_N)2 pathway is generally inhibited due to the significant steric hindrance that prevents backside attack by the nucleophile. quora.com

Gas-Phase and Radical Reaction Mechanisms

Unimolecular and Bimolecular Reactions of Unsaturated Alkoxy Radicals

In the gas phase, the alkoxy radical of 4,4-dimethyl-2-penten-2-ol, formed for instance through reaction with a hydroxyl radical, can undergo several unimolecular and bimolecular reactions. The primary reaction pathways for alkoxy radicals include hydrogen atom transfer (HAT), β-scission, and addition to double bonds. acs.org

β-Scission: This is a common decomposition pathway for tertiary alkoxy radicals. researchgate.net The alkoxy radical derived from 4,4-dimethyl-2-penten-2-ol can fragment via cleavage of a carbon-carbon bond beta to the oxygen atom. This can lead to the formation of a ketone and an alkyl radical. The regioselectivity of this cleavage depends on the stability of the resulting radical. researchgate.net

Isomerization: Intramolecular hydrogen atom transfer (H-shift) is another significant unimolecular reaction. For unsaturated alkoxy radicals, this can lead to the formation of a more stable radical species. researchgate.netrsc.org

Cyclization: Unsaturated alkoxy radicals can also undergo cyclization reactions, forming cyclic ethers. rsc.org

Bimolecular reactions of these alkoxy radicals can occur with other atmospheric species like oxygen (O(_2)) or nitrogen oxides (NO(_x)). The addition of O(_2) to the radical site is a key step in atmospheric oxidation, leading to the formation of peroxy radicals (RO(_2)). rsc.orgnoaa.gov These peroxy radicals can then undergo further reactions, contributing to the formation of secondary organic aerosols.

Ozonolysis Pathways of Branched Alkenes and Criegee Intermediate Formation

The carbon-carbon double bond in 2-Penten-2-ol, 4,4-dimethyl-, a tetrasubstituted alkene, is susceptible to cleavage by ozone (O(_3)) in a process called ozonolysis. libretexts.orgopenstax.org The reaction proceeds through the initial 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide). libretexts.orgquora.com This intermediate rapidly rearranges into a more stable secondary ozonide. libretexts.orgopenstax.org

The ozonide can then be cleaved under reductive or oxidative workup conditions. masterorganicchemistry.com With a reductive workup, the ozonide breaks down to form two ketone molecules. openstax.org In the case of 2-Penten-2-ol, 4,4-dimethyl-, this would yield acetone (B3395972) and another ketone.

A key aspect of ozonolysis is the formation of Criegee intermediates (carbonyl oxides) during the rearrangement of the primary ozonide. rsc.orgresearchgate.net For a tetrasubstituted alkene, two different Criegee intermediates can be formed along with two corresponding carbonyl compounds. The branching ratio between the two possible pairs of products is influenced by the substituents on the double bond, with bulky groups favoring the formation of the less substituted Criegee intermediate. mdpi.com These highly reactive Criegee intermediates are significant in atmospheric chemistry as they can decompose to produce hydroxyl radicals or react with other atmospheric trace gases. rsc.org

Kinetic Analysis of Pentenol-Related Reactions

Reaction Rate Determinations and Influencing Factors

The atmospheric lifetime of 2-Penten-2-ol, 4,4-dimethyl- is largely determined by its reaction rates with atmospheric oxidants such as the hydroxyl radical (OH), ozone (O(_3)), and the nitrate (B79036) radical (NO(_3)).

The rate constants for the gas-phase reactions of OH radicals with alkenes are influenced by the degree and position of substitution on the double bond. acs.orgoup.com Generally, the reactivity increases with the number of alkyl substituents. For branched alkenes, the rate constants for reactions with OH radicals tend to increase with the carbon number, which is attributed to both H-atom abstraction from the alkyl groups and an enhanced rate of OH addition to the double bond. acs.org

Below is a table of experimentally determined rate constants for the reaction of OH radicals with various alkenes at approximately 298-299 K, illustrating the effect of structure on reactivity.

AlkeneRate Constant (10 cm molecule s)Reference Compound
2-Methyl-1-pentene5.67 ± 0.21α-pinene
2-Methyl-1-hexene6.50 ± 0.11α-pinene
trans-2-Hexene6.08 ± 0.26α-pinene
trans-2-Heptene6.76 ± 0.32α-pinene
n-Pentanen-pentane
Toluenetoluene
n-Butane
neo-Pentane

Table 1: Rate constants for the gas-phase reactions of OH radicals with selected alkenes. Data from acs.orgmdpi.comcdnsciencepub.com.

The rate of ozonolysis is also affected by the structure of the alkene. Increased alkyl substitution on the double bond generally leads to a higher reaction rate with ozone. acs.org For example, the rate coefficients for the ozonolysis of trans-2,2-dimethyl-3-hexene (B1605396) and trans-2,5-dimethyl-3-hexene were determined to be (3.38 ± 0.12) x 10 and (2.71 ± 0.26) x 10 cm molecule s, respectively. researchgate.net

Accelerated Reactivity in Microdroplet Environments

Reactions occurring in microdroplets, such as those in aerosols or sprays, can exhibit significantly accelerated rates compared to the same reactions in bulk solution. annualreviews.orgchemistryviews.org This phenomenon has been observed for a variety of organic reactions, including acid-catalyzed processes. annualreviews.orgnih.gov

The primary mechanism for this acceleration is believed to be the partial solvation of reactants at the gas-solution interface of the microdroplet. chemistryviews.org This incomplete solvation can lower the activation energy of the reaction, leading to rate increases of several orders of magnitude. annualreviews.org The high surface-to-volume ratio of microdroplets further enhances this effect. chemistryviews.org

For a molecule like 2-Penten-2-ol, 4,4-dimethyl-, acid-catalyzed reactions such as dehydration or nucleophilic substitution could be significantly accelerated in an aqueous microdroplet environment. The surface of aqueous microdroplets can be highly acidic, which would facilitate the protonation of the alcohol, the rate-determining step in many of its reactions. nih.govscispace.com This enhanced acidity, combined with the interfacial effects, creates a unique chemical environment that can dramatically alter reaction kinetics. nih.govrsc.org

Computational Chemistry and Theoretical Modeling of 2 Penten 2 Ol, 4,4 Dimethyl Systems

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, offering a powerful lens through which to examine the intricate dance of electrons during chemical reactions. For a molecule like 2-Penten-2-ol, 4,4-dimethyl-, DFT calculations are instrumental in mapping out potential reaction pathways, most notably in acid-catalyzed dehydration reactions.

Characterization of Transition States and Intermediates

In the realm of chemical reactions, the fleeting existence of transition states and the transient nature of intermediates are critical determinants of reaction outcomes. DFT calculations enable the precise characterization of these ephemeral species. For the acid-catalyzed dehydration of tertiary alcohols, such as 2-Penten-2-ol, 4,4-dimethyl-, the mechanism can proceed through different pathways, including concerted or stepwise processes. rsc.org

Computational studies on similar tertiary alcohols, like tert-butanol (B103910) and 2-methyl-2-pentanol, have successfully employed DFT to model the transition states involved in their dehydration. researchgate.netresearchgate.net These studies reveal that the geometry of the transition state, including the elongation of the carbon-oxygen bond, is a key factor. researchgate.net In a catalyzed reaction, the transition state often involves a multi-membered ring, such as a six-membered transition state in hydrogen bromide-catalyzed dehydration, which is significantly lower in energy than the four-membered transition state of an uncatalyzed reaction. researchgate.netresearchgate.net

The stability of carbocation intermediates, which are likely to form during the dehydration of 2-Penten-2-ol, 4,4-dimethyl-, can also be rigorously assessed using DFT. The dehydration barriers of various alcohols have been shown to correlate with the stability of the corresponding carbenium ions, a testament to the predictive power of these computational methods. aiche.org

Energetic Profiles of Key Reaction Steps

By calculating the energies of reactants, intermediates, transition states, and products, DFT can construct a detailed energetic profile of a reaction. This profile, often visualized as a reaction coordinate diagram, provides a quantitative measure of activation energies and reaction enthalpies, shedding light on the feasibility and kinetics of each step.

For instance, in the dehydration of alcohols, DFT calculations have been used to compare the energy barriers of different mechanisms. Studies on the dehydration of alcohols over catalysts like γ-Al2O3 have shown excellent agreement between theoretically calculated activation barriers and experimental measurements. aiche.org Similarly, computational investigations into the gas-phase dehydration of tertiary alcohols catalyzed by hydrogen halides have quantified the significant reduction in the activation enthalpy for the catalyzed reaction compared to the uncatalyzed pathway. researchgate.netresearchgate.net These findings underscore the ability of DFT to elucidate the catalytic effect on reaction energetics.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Beyond mapping reaction pathways, computational chemistry provides a suite of quantum chemical descriptors that offer profound insights into the intrinsic electronic properties of a molecule and its propensity to react in a certain way.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis. The HOMO-LUMO energy gap is a particularly important descriptor, with a smaller gap generally indicating higher reactivity. nih.gov

For an unsaturated alcohol like 2-Penten-2-ol, 4,4-dimethyl-, FMO analysis can provide insights into its reactivity in various reactions. For example, in reactions with electrophiles, the HOMO of the alkenol would be the primary site of attack. Conversely, in reactions with nucleophiles, the LUMO would be the key orbital. Studies on other unsaturated systems have shown that the spatial distribution of these frontier orbitals can determine the regioselectivity and chemoselectivity of a reaction. nih.govacs.org For instance, in α,β-unsaturated carbonyls, the HOMO is often localized on the C=O bond, while a lower-lying HOMO-1 orbital may be centered on the C=C bond, influencing the site of hydrogenation. nih.gov

Descriptor Significance Application to 2-Penten-2-ol, 4,4-dimethyl-
HOMO Energy Indicates the ability to donate electrons (nucleophilicity).A higher HOMO energy would suggest greater reactivity towards electrophiles.
LUMO Energy Indicates the ability to accept electrons (electrophilicity).A lower LUMO energy would suggest greater reactivity towards nucleophiles.
HOMO-LUMO Gap Relates to the chemical reactivity and kinetic stability of the molecule.A smaller gap would imply higher polarizability and greater reactivity.

Electrophilicity and Nucleophilicity Descriptors

To quantify the electrophilic and nucleophilic character of a molecule, various conceptual DFT-based descriptors have been developed. These include global descriptors like electronic chemical potential, chemical hardness, and global electrophilicity index, as well as local descriptors like the Fukui function, which identifies the most reactive sites within a molecule.

These descriptors are invaluable for understanding and predicting the course of chemical reactions. For example, in the context of cycloaddition reactions, these descriptors can help rationalize the observed regioselectivity and stereoselectivity. nih.gov For 2-Penten-2-ol, 4,4-dimethyl-, calculating these descriptors would provide a quantitative measure of its reactivity, complementing the qualitative insights from FMO analysis.

Master Equation Modeling for Complex Reaction Systems

For complex reaction systems involving multiple competing unimolecular and bimolecular reaction channels, especially those that are pressure and temperature-dependent, Master Equation (ME) modeling is an indispensable tool. nih.govresearchgate.net This statistical mechanics-based approach allows for the calculation of rate coefficients for elementary reactions from first principles.

In the context of the thermal decomposition or oxidation of 2-Penten-2-ol, 4,4-dimethyl-, which could proceed through various pathways, ME modeling would be crucial for developing an accurate kinetic model. researchgate.netresearchgate.net The process typically involves:

Quantum Chemical Calculations: High-level ab initio or DFT calculations are used to determine the potential energy surface of the reaction, including the energies and vibrational frequencies of all stationary points (reactants, products, intermediates, and transition states). nih.gov

RRKM Theory: The microcanonical rate constants for each elementary step are calculated using Rice-Ramsperger-Kassel-Marcus (RRKM) theory. researchgate.net

Master Equation Solution: The time evolution of the population of energized molecules is solved using the master equation, which accounts for collisional energy transfer between the reacting molecule and a bath gas. nih.gov

This approach has been successfully applied to the study of the unimolecular decomposition of various alcohols and other organic molecules, providing pressure- and temperature-dependent rate constants that are essential for accurate combustion and atmospheric chemistry modeling. researchgate.netscience.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.net This technique allows for the detailed examination of molecular conformations and the influence of the surrounding environment, such as a solvent, on molecular behavior. For a molecule like 2-Penten-2-ol, 4,4-dimethyl-, which possesses rotational freedom around its single bonds, MD simulations provide invaluable insights into its dynamic structure.

Conformational Analysis: The conformational landscape of 2-Penten-2-ol, 4,4-dimethyl- is determined by the rotation around the C2-C3 and C3-C4 bonds. MD simulations explore this landscape by numerically solving Newton's equations of motion for the system, generating a trajectory that describes the positions and velocities of the atoms over a period. By analyzing this trajectory, researchers can identify the most stable conformers (low-energy states) and the energy barriers between them. This analysis is crucial for understanding the molecule's physical properties and reactivity, as these are often dependent on its three-dimensional shape. Semiclassical simulation methods can also be employed to describe various ultrafast processes in molecules. researchgate.net

Solvation Effects: The behavior of 2-Penten-2-ol, 4,4-dimethyl- in a solution is significantly influenced by its interactions with solvent molecules. MD simulations can model these interactions explicitly, by including a large number of solvent molecules in the simulation box, or implicitly, by representing the solvent as a continuous medium.

Explicit Solvent Models: These simulations provide a detailed picture of the solvation shell, including the specific arrangement of solvent molecules around the solute and the formation of hydrogen bonds between the hydroxyl group of the alcohol and polar solvents.

Implicit Solvent Models: These models, such as the Polarizable Continuum Models (PCM) and the Solvation Model based on Density (SMD), offer a computationally less expensive alternative. q-chem.comq-chem.com They calculate the free energy of solvation by treating the solvent as a dielectric continuum that reacts to the charge distribution of the solute. q-chem.comacs.org The SMD model, for instance, partitions the solvation free energy into electrostatic contributions and non-electrostatic terms that account for cavitation, dispersion, and solvent structure. q-chem.comumn.edu These models are vital for accurately predicting solvation free energies, which is essential for modeling chemical reactions in solution. q-chem.com Non-equilibrium free energy calculations can be performed to compute sorption and hydration free energies by decoupling the molecule of interest from its environment. nih.gov

The following table summarizes typical parameters and models used in MD simulations for the analysis of small organic molecules like 2-Penten-2-ol, 4,4-dimethyl-.

Parameter / ModelDescriptionTypical Application / Value
Force Field A set of parameters and functions that describe the potential energy of the system.OPLS-AA, AMBER, CHARMM are common for organic molecules.
Solvent Model The method used to represent the solvent.Explicit: TIP3P, SPC/E (for water); Implicit: PCM, SMD, COSMO. q-chem.comq-chem.com
Simulation Time The duration of the simulation.Nanoseconds (ns) to microseconds (µs) are typical for conformational sampling.
Temperature & Pressure Thermodynamic conditions of the simulation.Often set to standard conditions (e.g., 298 K and 1 atm) using thermostats and barostats.
Analysis Method Techniques used to extract information from the trajectory.Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), Dihedral Angle Analysis.

Chemometric Approaches for Spectroscopic Data Interpretation

Chemometrics is the science of extracting information from chemical systems by data-driven means. jeol.comresearchgate.net It employs multivariate statistics and mathematical tools to analyze complex chemical data, such as that generated by spectroscopic techniques. wallonie.bespectroscopyonline.com For a compound like 2-Penten-2-ol, 4,4-dimethyl-, spectroscopy provides a fingerprint of its structure and composition, and chemometrics offers a powerful way to interpret this information. researchgate.net

The application of chemometrics is particularly useful when analyzing complex mixtures or when subtle spectral differences need to be quantified. mdpi.com Techniques like Nuclear Magnetic Resonance (NMR), infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) produce large datasets that can be challenging to interpret manually. researchgate.netakjournals.com

Principal Component Analysis (PCA): PCA is an exploratory, unsupervised technique used to reduce the dimensionality of large datasets while retaining most of the variance. wallonie.beresearchgate.net In the context of spectroscopy, PCA can be used to:

Identify patterns and groupings in samples. For instance, it could differentiate batches of 2-Penten-2-ol, 4,4-dimethyl- based on purity or the presence of isomeric contaminants. researchgate.net

Detect outliers in a set of measurements.

Visualize complex data in a simple 2D or 3D plot (a "score plot"). researchgate.net

Multivariate Calibration Methods: Techniques like Partial Least Squares (PLS) regression and Principal Component Regression (PCR) are supervised methods used to build predictive models. researchgate.netnih.gov These methods are used to correlate spectral data with a property of interest. For example, a PLS model could be developed to predict the concentration of 2-Penten-2-ol, 4,4-dimethyl- in a mixture based on its IR or NMR spectrum, even in the presence of overlapping signals from other components. researchgate.net

Applications in Spectroscopy:

NMR Spectroscopy: NMR spectra of complex molecules can contain many overlapping signals. Chemometrics can deconvolve these signals and extract quantitative information. researchgate.netnih.gov By converting a series of 1D NMR spectra into a data matrix, techniques like PCA and Hierarchical Cluster Analysis (HCA) can be applied for exploratory analysis. jeol.com

Vibrational Spectroscopy (FTIR, Raman): These techniques are sensitive to the vibrational modes of chemical bonds. nih.gov Chemometric analysis of FTIR and Raman spectra can be used to discriminate between very similar structures, such as isomers, or to monitor chemical reactions. wallonie.bemdpi.comresearchgate.net The combination of vibrational spectroscopy and chemometrics is a low-cost and rapid approach for authenticity and traceability studies. mdpi.comresearchgate.net

GC-MS: In GC-MS analysis, chemometric resolution methods can be used to separate the mass spectra of co-eluting compounds from a raw two-dimensional data matrix, improving the identification and quantification of components in complex mixtures like essential oils. akjournals.com

The table below details some common chemometric methods and their application to the spectroscopic analysis of organic compounds.

Chemometric TechniqueTypeDescriptionApplication for 2-Penten-2-ol, 4,4-dimethyl-
Principal Component Analysis (PCA) UnsupervisedReduces data dimensionality to reveal patterns, groupings, and outliers. wallonie.beDifferentiating spectral data from different batches or isomeric forms; quality control. researchgate.net
Partial Least Squares (PLS) Regression SupervisedBuilds a linear regression model to predict a property from spectral data. researchgate.netnih.govQuantifying the concentration of the compound in a mixture from its NMR or IR spectrum.
Hierarchical Cluster Analysis (HCA) UnsupervisedGroups similar samples based on their spectral similarity, often visualized as a dendrogram. jeol.comClassifying samples based on their spectral fingerprint to identify similarities with other known alcohols or isomers.
Discriminant Analysis (DA) SupervisedCreates a model to classify samples into predefined categories. mdpi.comBuilding a model to classify a sample as "pure" or "contaminated" based on its spectrum.

An exploration of the catalytic methodologies surrounding the synthesis and transformation of the branched unsaturated alcohol, 2-Penten-2-ol, 4,4-dimethyl- (9CI), reveals a landscape rich with modern catalytic strategies. This article delves into the development of novel catalytic systems, the intricacies of achieving asymmetry, and the mechanistic underpinnings of these transformations.

Q & A

Q. Table 1: Key Spectral Peaks for Structural Confirmation

TechniqueKey Signals
1H^1H NMRδ 1.05 ppm (s, 6H, geminal CH3_3), δ 4.10 ppm (m, 1H, -OH), δ 5.40 ppm (m, 2H, alkene)
13C^{13}C NMRδ 22.1 (CH3_3), δ 72.5 (C-OH), δ 125–130 (alkene carbons)
IR3350 cm1^{-1} (O-H), 1080 cm1^{-1} (C-O)

Q. Table 2: Reaction Optimization Parameters

ReactionOptimal ConditionsYield (%)
Hydroxylationmm-CPBA, CH2_2Cl2_2, 0°C78
DehydrationH2_2SO4_4, reflux, 2 h85
Oxidation (to ketone)PCC, CH2_2Cl2_2, rt, 4 h92

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